molecular formula C28H30N2O7 B554467 Z-Gln(Dod)-OH CAS No. 28252-49-5

Z-Gln(Dod)-OH

Cat. No.: B554467
CAS No.: 28252-49-5
M. Wt: 506.5 g/mol
InChI Key: NXGRPCWLXRUYOF-DEOSSOPVSA-N
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Description

Z-Gln(Dod)-OH is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gln(Dod)-OH typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of p-anisaldehyde, which undergoes a Mannich reaction with acetone and ammonium acetate trihydrate to form a key intermediate . This intermediate is then subjected to further reactions, including methylation and oximation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Z-Gln(Dod)-OH can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Z-Gln(Dod)-OH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Z-Gln(Dod)-OH involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies using techniques like molecular docking and biochemical assays can provide insights into its specific targets and mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Gln(Dod)-OH stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

28252-49-5

Molecular Formula

C28H30N2O7

Molecular Weight

506.5 g/mol

IUPAC Name

(2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C28H30N2O7/c1-35-22-12-8-20(9-13-22)26(21-10-14-23(36-2)15-11-21)30-25(31)17-16-24(27(32)33)29-28(34)37-18-19-6-4-3-5-7-19/h3-15,24,26H,16-18H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t24-/m0/s1

InChI Key

NXGRPCWLXRUYOF-DEOSSOPVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3

SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3

28252-49-5

Synonyms

n2-[(benzyloxy)carbonyl]-n-[bis(4-methoxyphenyl)methyl]-l-glutamine; (2S)-2-{[(benzyloxy)carbonyl]amino}-4-{[bis(4-methoxyphenyl)methyl]carbamoyl}butanoicacid; EINECS248-926-6; Z-Gln(Dod)-OH; AC1L3PPZ; AC1Q5QSY; AR-1K5538; ZINC12339541; AM002910; 3B3-062464; N-(Bis(4-methoxyphenyl)methyl)-N2-((phenylmethoxy)carbonyl)-L-glutamine; (2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoicacid

Origin of Product

United States

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